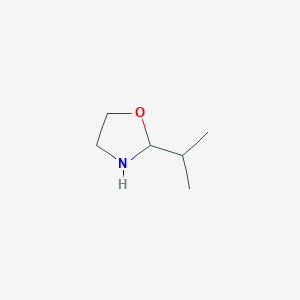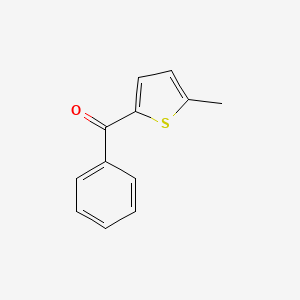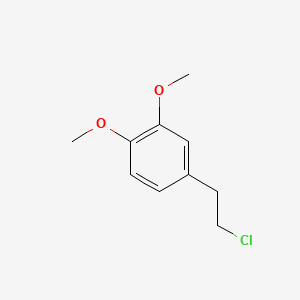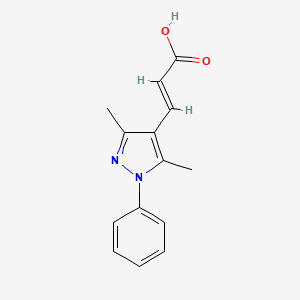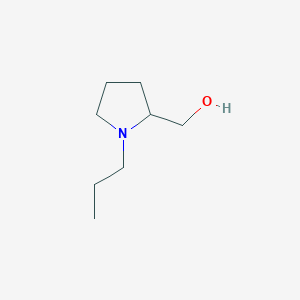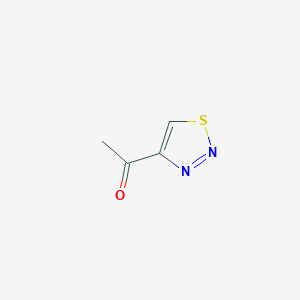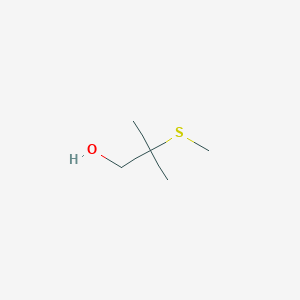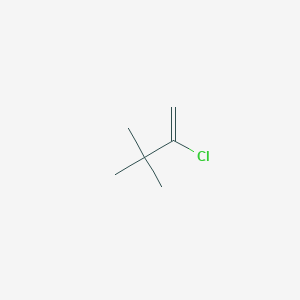
2-Chloro-3,3-dimethylbut-1-ene
説明
2-Chloro-3,3-dimethylbut-1-ene is a chemical compound with the molecular formula C6H11Cl . It is also known by other names such as 1-Butene, 2-chloro-3,3-dimethyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The average mass of the molecule is 118.604 Da .科学的研究の応用
Catalytic Properties and Reactions
- Bronsted Acidity and Water Effects in Catalysis : Dai et al. (2017) explored the impact of water on the acidic properties of solid acid catalysts, using the isomerization of 3,3-dimethylbut-1-ene as a model reaction. This study highlighted the varying effects of water on different catalysts, such as HZSM-5, γ-Al2O3, and Nb2O5, in terms of Bronsted and Lewis acidity (Dai et al., 2017).
Chemical Synthesis and Molecular Interactions
Synthesis of Chromene Derivatives for Potential Anticancer Drugs : Santana et al. (2020) synthesized compounds derived from 3,3-dimethylbut-1-ene, suggesting their potential as leads for new anticancer drugs. The study involved the synthesis, characterization, and molecular docking of these derivatives (Santana et al., 2020).
Catalytic Activity in Hydrosilylation Processes : Ortega-Moreno et al. (2015) reported on Pt(0) complexes with 3,3-dimethylbut-1-ene that served as catalysts for hydrosilylation of terminal alkynes. This research highlighted the efficiency and selectivity of these complexes in catalysis (Ortega-Moreno et al., 2015).
Stevens Rearrangement to Form Unsaturated Amines : Manukyan et al. (2018) utilized 3,3-dimethylbut-1-ene derivatives in the Stevens rearrangement to produce new unsaturated amines. The study demonstrated the application of this reaction in synthesizing novel compounds (Manukyan et al., 2018).
Kinetics of Thermal Decomposition : Shiroudi and Zahedi (2016) investigated the thermal decomposition kinetics of 2,3-epoxy-2,3-dimethylbutane, a compound structurally related to 3,3-dimethylbut-1-ene. Their study provided insights into the decomposition pathways and the formation of various products (Shiroudi & Zahedi, 2016).
Photoreactivity and Spectroscopy
- Photolysis and Reaction Dynamics : Gvozdev et al. (2021) conducted a study on the photolysis of a compound related to 3,3-dimethylbut-1-ene, exploring the formation of different products and their spectroscopic characterization. This research adds to the understanding of the photoreactivity of such compounds (Gvozdev et al., 2021).
Material Science and Polymer Chemistry
- Synthesis of Copolymers and Functionalization : Kalelkar et al. (2016) reported the synthesis of copolymers involving 3,3-dimethylbut-1-ene derivatives, demonstrating their potential in material science for creating modified polymers through thiol-ene chemistry (Kalelkar et al., 2016).
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as 3,3-dimethyl-1-butene, are known to interact with various chemical species in their environment .
Mode of Action
It’s structurally similar compound, 3,3-dimethyl-1-butene, is known to undergo oxidation to form corresponding epoxides when promoted by chlorine . It also undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst .
Biochemical Pathways
The oxidation and copolymerization reactions it undergoes suggest that it may interact with biochemical pathways involving these types of reactions .
Result of Action
The formation of epoxides and copolymers suggests that it could potentially alter the chemical environment in which it is present .
Action Environment
The action of 2-Chloro-3,3-dimethylbut-1-ene can be influenced by various environmental factors. For instance, the oxidation reaction it undergoes is promoted by chlorine . Additionally, its copolymerization with ethylene requires a specific catalyst . Therefore, the presence or absence of these substances in the environment could significantly impact the compound’s action, efficacy, and stability.
特性
IUPAC Name |
2-chloro-3,3-dimethylbut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-5(7)6(2,3)4/h1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMWZSSWTKRGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310502 | |
| Record name | 2-Chloro-3,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27843-27-2 | |
| Record name | NSC227896 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,3-dimethylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



